molecular formula C18H15F3N2O2 B5104029 5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide CAS No. 6057-15-4

5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B5104029
CAS No.: 6057-15-4
M. Wt: 348.3 g/mol
InChI Key: PVMNWEBZDZRLKJ-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a five-membered pyrrolidine ring with a ketone group at position 5, a phenyl group at position 1, and a carboxamide substituent at position 3 linked to a 3-(trifluoromethyl)phenyl group. This structural framework is significant in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which can enhance metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-4-6-14(10-13)22-17(25)12-9-16(24)23(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNWEBZDZRLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387189
Record name ST51021330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6057-15-4
Record name ST51021330
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrrolidine derivative with a phenyl isocyanate, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like amines or halides.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of 5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide as an antimicrobial agent. The increasing resistance among Gram-positive pathogens necessitates the development of novel antimicrobial candidates.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of pyrrolidine compounds, including this compound. The results indicated significant activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.

Pathogen Activity Reference
Staphylococcus aureusEffective
Klebsiella pneumoniaeEffective
Acinetobacter baumanniiModerate

The structure-activity relationship (SAR) studies revealed that the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes.

Anticancer Applications

The compound has also been explored for its anticancer properties. A related study focused on pyrrolidine derivatives showed that modifications to the core structure can lead to enhanced cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity

In vitro tests using the A549 human lung cancer cell line demonstrated that derivatives of this compound exhibited promising cytotoxic effects.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)27.7 - 39.2
MCF-7 (Breast Cancer)>100 (Low Toxicity)

The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Structure Modification and Optimization

Research into modifying the structure of this compound has led to the synthesis of various analogues with improved biological activity. The introduction of different substituents on the phenyl rings has been shown to affect both antimicrobial and anticancer efficacy.

Summary of Structural Variations

Modification Effect on Activity
Addition of hydroxyl groupsIncreased solubility
Alteration of fluorine positionEnhanced potency

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Carboxamides

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features/Activity
Target Compound C₁₈H₁₅F₃N₂O₂ 1-phenyl, 5-oxo, N-[3-(trifluoromethyl)phenyl] ~340.3 Trifluoromethyl group enhances stability; potential bioactivity inferred from analogues
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide C₁₇H₁₆N₂O₃ 1-phenyl, 5-oxo, N-(3-hydroxyphenyl) 296.32 Hydroxyl group may improve solubility but reduce lipophilicity
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-... C₂₀H₁₆Cl₂N₂O₃ Chlorobenzyl, methoxyphenyl, pyridine ring 403.26 Dual chloro substituents and pyridine core; no explicit bioactivity reported
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide C₂₀H₁₅ClN₂O₄ 3-chlorophenyl, coumarin-linked carboxamide 382.8 Coumarin moiety introduces fluorescence properties; potential for imaging applications
5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide C₂₄H₂₅N₃O₃S Thiophene-oxadiazole-cyclohexyl substituent 436.53 Heterocyclic substituent may modulate receptor selectivity; purity: 98%

Substituent Effects on Properties

  • Trifluoromethyl Group : The target compound’s 3-(trifluoromethyl)phenyl group improves metabolic resistance compared to hydroxyl or chlorophenyl substituents, as seen in analogues .
  • Heterocyclic Modifications : Compounds with fused heterocycles (e.g., thiophene-oxadiazole in or coumarin in ) exhibit enhanced structural complexity, which may influence binding to biological targets.

Biological Activity

5-Oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F3N2O2C_{18}H_{15}F_3N_2O_2, with a molecular weight of approximately 348.32 g/mol. The structure features a pyrrolidine ring, an oxo group, and trifluoromethyl and phenyl substituents that contribute to its unique reactivity and biological potential .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate starting materials and reagents such as potassium permanganate for oxidation.
  • Introduction of Functional Groups : Incorporating the trifluoromethyl and phenyl groups through substitution reactions.
  • Final Modifications : Optimizing conditions to enhance yield and purity for pharmaceutical applications .

Anticancer Properties

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer activity. For instance, compounds structurally related to this compound were tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxicity, with certain derivatives showing significant reductions in cell viability compared to standard treatments like cisplatin .

CompoundIC50 (µM)Cell LineRemarks
Compound A66A549More potent than control
Compound B100HSAEC1-KTLow cytotoxicity on non-cancerous cells
Compound C50A549High selectivity against cancer cells

Antimicrobial Activity

In addition to anticancer effects, this compound also exhibits antimicrobial properties. Studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Case Studies

  • Anticancer Study : A study investigated the efficacy of various 5-oxopyrrolidine derivatives on A549 cells, revealing that compounds with free amino groups had enhanced anticancer activity while maintaining lower toxicity towards normal cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against resistant strains, highlighting the potential for developing new therapeutic agents targeting resistant infections .

Q & A

Q. What are the recommended synthetic routes for 5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of pyrrolidine precursors and coupling of the trifluoromethylphenyl group. Key steps include:
  • Cycloaddition or condensation : Use of indole derivatives or trifluoromethyl-substituted phenyl precursors as starting materials (e.g., cyclization in methanol or THF at 60–80°C) .

  • Amide coupling : Activation of the carboxylic acid group (e.g., via HATU or EDCl) followed by reaction with 3-(trifluoromethyl)aniline. Catalysts like piperidine (5–10 mol%) enhance reaction efficiency .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

  • Critical Parameters : Solvent polarity (THF vs. DMF) affects reaction kinetics, while temperatures >80°C may degrade heat-sensitive intermediates .

    • Table 1: Representative Reaction Conditions
StepSolventCatalystTemperatureYield Range
CyclizationTHFNone60°C45–60%
Amide CouplingDMFPiperidineRT–50°C70–85%
PurificationEthanolRT90–98%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the pyrrolidine backbone, phenyl/trifluoromethylphenyl substituents, and carboxamide linkage. Key signals:
  • δ 2.8–3.5 ppm (pyrrolidine protons) .
  • δ 7.2–7.8 ppm (aromatic protons) .
  • LC-MS : ESI+ mode detects [M+H]⁺ ions (expected m/z ~379) and validates purity (>98%) .
  • FT-IR : Bands at 1650–1680 cm⁻¹ (amide C=O) and 1120–1150 cm⁻¹ (C-F stretch) .

Q. What known biological targets or pathways are associated with this compound?

  • Methodological Answer :
  • Enzyme Inhibition : The trifluoromethylphenyl group enhances binding to hydrophobic enzyme pockets. Analogous compounds inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs) with IC₅₀ values of 0.5–5 µM .
  • Receptor Modulation : The pyrrolidine carboxamide scaffold interacts with G-protein-coupled receptors (GPCRs), such as serotonin receptors, in computational docking studies .
  • Pathway Analysis : Transcriptomic profiling of treated cancer cells (e.g., MCF-7) shows downregulation of PI3K/AKT/mTOR pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

  • Methodological Answer :
  • Side Reactions : Trifluoromethyl group hydrolysis under acidic conditions or amide racemization in polar aprotic solvents .
  • Mitigation Strategies :
  • Use anhydrous DMF with molecular sieves to prevent hydrolysis .
  • Conduct coupling reactions at ≤50°C to minimize racemization .
  • Replace EDCl with DMTMM for pH-neutral coupling (improves enantiomeric excess by 15–20%) .

Q. How should discrepancies in reported biological activities (e.g., COX-2 inhibition vs. HDAC inhibition) be addressed?

  • Methodological Answer :
  • Source Analysis : Variations in substituents (e.g., 3-trifluoromethyl vs. 4-methoxyphenyl) alter target selectivity. For example:
  • 3-Trifluoromethylphenyl analogs favor COX-2 inhibition (IC₅₀ = 0.7 µM) .
  • 4-Methoxyphenyl derivatives show HDAC6 selectivity (IC₅₀ = 1.2 µM) .
  • Experimental Validation :
  • Repeat assays under standardized conditions (e.g., 10% FBS in DMEM, 24h exposure).
  • Use isothermal titration calorimetry (ITC) to compare binding affinities .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :
  • Biochemical Assays :
  • Pull-Down Assays : Biotinylate the compound and incubate with cell lysates to identify binding partners via streptavidin beads .
  • Kinase Profiling : Use a 450-kinase panel to detect off-target effects (e.g., Eurofins KinaseProfiler) .
  • Structural Studies : Co-crystallize the compound with HDAC6 (PDB ID: 5G13) to map binding interactions .

Q. How can computational methods (e.g., QSAR, molecular dynamics) aid in studying this compound?

  • Methodological Answer :
  • QSAR Models : Train models on pyrrolidine carboxamide derivatives to predict logP (observed range: 2.8–3.5) and IC₅₀ values. Key descriptors include topological polar surface area (TPSA) and molar refractivity .
  • Molecular Dynamics : Simulate binding to COX-2 (NAMD/VMD) over 100 ns to assess stability of hydrogen bonds with Arg120 and Tyr355 .

Q. What are the challenges in establishing structure-activity relationships (SAR) for trifluoromethyl-substituted pyrrolidine carboxamides?

  • Methodological Answer :
  • Steric vs. Electronic Effects : The -CF₃ group’s strong electron-withdrawing effect may overshadow steric contributions. Compare activity of 3-CF₃ vs. 3-CH₃ analogs to isolate electronic effects .
  • Synthetic Limitations : Introducing bulky substituents (e.g., 3,5-diCF₃) reduces synthetic yields (<30%), complicating SAR libraries .
  • Table 2: SAR Trends for Key Derivatives
SubstituentTargetIC₅₀ (µM)LogP
3-CF₃COX-20.73.1
4-OCH₃HDAC61.22.9
3,5-diClPI3Kγ2.53.4

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